

Application Note: Quantitative Analysis of (E)-4-(3,4,5-Trimethoxystyryl)aniline

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Compound of Interest

Compound Name:	(E)-4-(3,4,5-Trimethoxystyryl)aniline
CAS No.:	134029-73-5
Cat. No.:	B6289403

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High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Protocols[1]

Introduction & Scope

(E)-4-(3,4,5-Trimethoxystyryl)aniline (TMSA) is a synthetic stilbene derivative and a potent microtubule-destabilizing agent.[1] Structurally analogous to combretastatin A-4 and resveratrol, TMSA exhibits significant antiproliferative activity against various cancer cell lines (e.g., HeLa, HepG2) by binding to the colchicine site of tubulin.

This Application Note provides a rigorous framework for the quantification of TMSA in both pharmaceutical formulations and biological matrices (plasma). The methods detailed below address the two primary analytical challenges associated with aminostilbenes:

- Photo-isomerization: The rapid conversion of the active (E)-isomer to the thermodynamically stable but biologically less active (Z)-isomer upon exposure to light.[1]

- Amine Tailing: The interaction of the basic aniline moiety with free silanols on chromatographic stationary phases.[1]

Physicochemical Profile & Handling

Property	Value / Characteristic	Analytical Implication
Molecular Formula	C ₁₇ H ₁₉ NO ₃	MW: 285.34 g/mol
LogP	~3.4 (Lipophilic)	Requires organic solvent for extraction (LLE) or high % organic mobile phase.[1][2]
pKa (Calculated)	~4.0 - 4.6 (Aniline amine)	Weak base.[1] Ionized at pH < 4.[1][3] Mobile phase pH control is critical.[1]
UV Max ()	~305–315 nm	Strong absorption due to extended conjugation.[1]
Stability	Light Sensitive	CRITICAL: All procedures must be performed under amber light or in foil-wrapped vessels.[1]

Sample Preparation Protocols

3.1. Stock Solution Preparation[1]

- Solvent: Dimethyl sulfoxide (DMSO) is recommended for primary stock due to high solubility. [1] Methanol (MeOH) is suitable for working standards.[1]
- Concentration: Prepare 1.0 mg/mL primary stock in DMSO.
- Storage: -20°C in amber glass vials. Stable for 1 month.

3.2. Biological Matrix Extraction (Plasma)[1]

- Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this lipophilic analyte, offering cleaner baselines and higher recovery.[1]

Protocol Steps:

- Aliquot: Transfer 100 μL of plasma into a 1.5 mL amber microcentrifuge tube.
- IS Addition: Add 10 μL of Internal Standard (e.g., Resveratrol or a deuterated analog) at 10 $\mu\text{g}/\text{mL}$.
- Alkalinization: Add 20 μL of 0.1 M Ammonium Hydroxide (). Rationale: This suppresses ionization of the aniline group, ensuring it remains in the neutral, lipophilic form for extraction.
- Extraction: Add 500 μL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.^[1]
- Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Concentration: Transfer the supernatant (organic layer) to a fresh amber tube. Evaporate to dryness under a stream of nitrogen at 35°C.
- Reconstitution: Reconstitute in 100 μL of Mobile Phase (50:50 ACN:Water). Vortex and transfer to HPLC vial.

Analytical Method I: HPLC-UV (QC & Formulations)

Best for: Purity analysis, stability testing, and high-concentration formulation verification.^[1]

- System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μm).^[1]
 - Why? The "Plus" series is double end-capped, significantly reducing peak tailing for basic anilines.^[1]
- Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0.
 - Why? Low pH keeps the aniline protonated () and suppresses silanol ionization ()

), preventing secondary interactions.[1]

- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Detection: 310 nm (Reference 360 nm).[1]

Gradient Program:

Time (min)	% Mobile Phase B
0.0	30
8.0	70
10.0	95
12.0	95
12.1	30

| 15.0 | 30 (Re-equilibration) |

Analytical Method II: LC-MS/MS (Bioanalysis)

Best for: Pharmacokinetic (PK) studies, trace analysis in plasma/tissue.[1]

- System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.[1]
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
 - Target Ion:

m/z.[1]

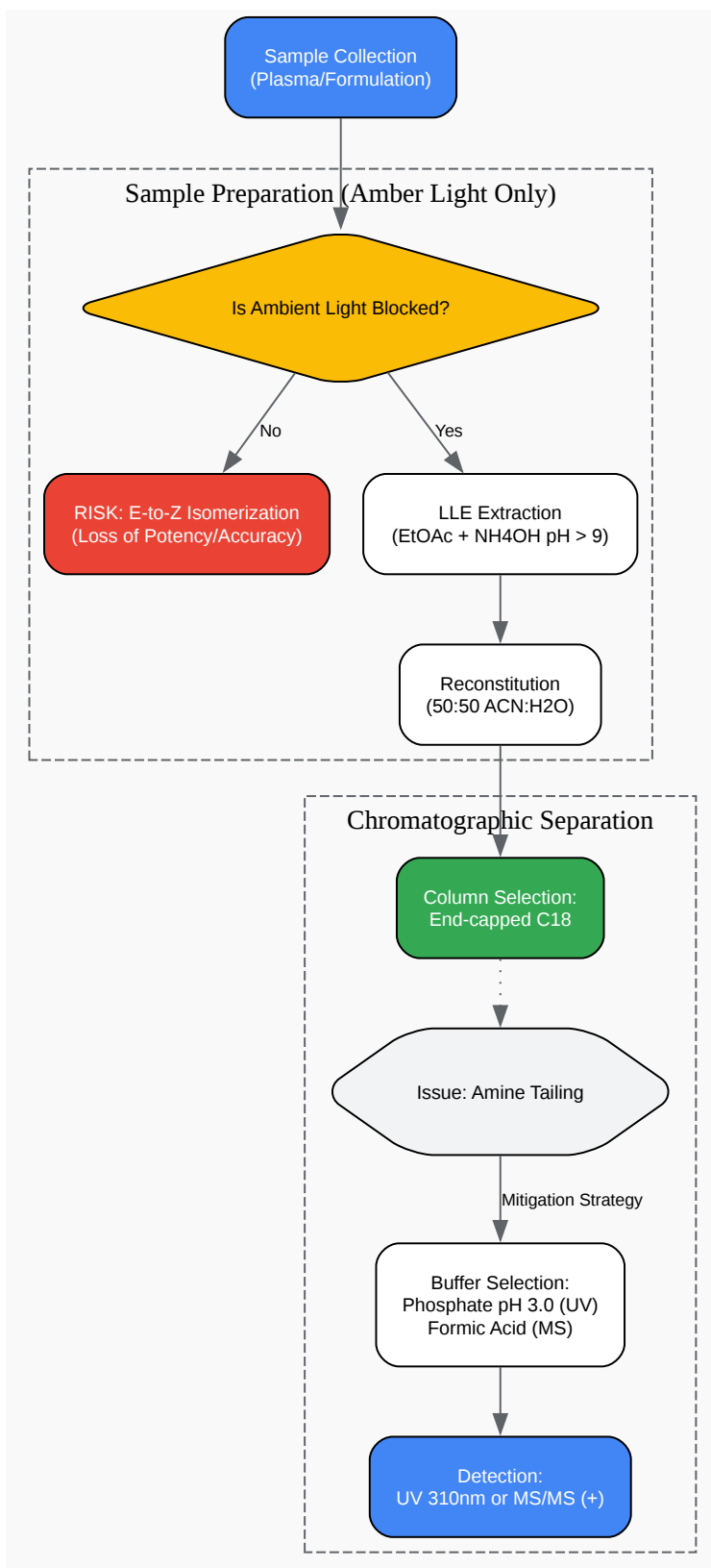
MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Role
TMSA	286.1	255.1	25	Quantifier (Loss of -OCH ₃)
TMSA	286.1	167.1	35	Qualifier (Cleavage of stilbene bridge)

| IS | Varies | Varies | - | Internal Standard |[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways and degradation risks during the analysis of TMSA.



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Figure 1: Analytical workflow emphasizing light protection and amine-tailing mitigation strategies.

Method Validation Parameters (Acceptance Criteria)

To ensure regulatory compliance (ICH M10/FDA Bioanalytical Guidelines), the method must meet the following criteria:

- Linearity:
 - over the range of 10–2000 ng/mL.[1]
- Accuracy: Mean concentration within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
- Precision: CV < 15% (Inter-day and Intra-day).
- Recovery: > 80% extraction efficiency from plasma.
- Stability:
 - Bench-top: 4 hours in amber vials at RT.[1]
 - Freeze-thaw: 3 cycles at -80°C .
 - Processed Sample: 24 hours in autosampler at 4°C .

Troubleshooting Guide

- Problem: Split peaks or shoulder on the main peak.
 - Cause: E/Z isomerization occurred during prep.
 - Solution: Verify all glassware was amber/foil-wrapped.[1] Check if autosampler tray is cooled and dark.
- Problem: Broad, tailing peaks.
 - Cause: Secondary silanol interactions with the aniline amine.[1]

- Solution: Ensure mobile phase pH is < 3.0 (for UV) or increase buffer concentration.[1]
Switch to a "Base Deactivated" (BDS) column.[1]
- Problem:Low Recovery.
 - Cause: Analyte remained ionized during LLE.[1]
 - Solution: Ensure pH > 9.0 during extraction step (add more) to drive the aniline into the neutral free-base form.[1]

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